molecular formula C25H24N4O4 B2900091 8-methoxy-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2H-chromene-3-carboxamide CAS No. 1797083-78-3

8-methoxy-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2H-chromene-3-carboxamide

Cat. No.: B2900091
CAS No.: 1797083-78-3
M. Wt: 444.491
InChI Key: RXAKKRRJMGKGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2H-chromene-3-carboxamide is a sophisticated synthetic compound designed for pharmaceutical research and chemical biology applications. This hybrid molecule incorporates multiple pharmaceutically relevant structural motifs, including a chromene-2-one core and a pyridyl-tetrahydroindazole system. The 8-methoxy-2-oxo-2H-chromene-3-carboxamide scaffold present in this compound is structurally related to privileged medicinal chemistry frameworks known for their diverse biological activities . The molecular architecture suggests potential as a key intermediate in drug discovery programs, particularly for investigating kinase inhibition pathways and modulating enzyme activity. The presence of both chromene and pyridyl-tetrahydroindazole components in a single molecule provides researchers with a unique chemical tool for probing protein-ligand interactions and structure-activity relationships. This compound is offered exclusively for research applications in laboratory settings. It is supplied with comprehensive analytical characterization data to ensure research reproducibility. Like many specialized pharmaceutical intermediates, this compound represents the type of sophisticated chemical entity that is subject to international regulatory frameworks governing pharmaceutical ingredients and research chemicals . FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

8-methoxy-2-oxo-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-32-21-11-6-7-16-15-18(25(31)33-23(16)21)24(30)27-13-14-29-20-10-3-2-8-17(20)22(28-29)19-9-4-5-12-26-19/h4-7,9,11-12,15H,2-3,8,10,13-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAKKRRJMGKGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C4=C(CCCC4)C(=N3)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chromene-Based Analogs

a. ChemDiv 6049-2489 (8-Methoxy-2-oxo-N-[(pyridin-2-yl)methyl]-2H-chromene-3-carboxamide)

  • Structure : Shares the 8-methoxy-2-oxo-chromene-3-carboxamide core but substitutes the ethyl-tetrahydroindazol group with a (pyridin-2-yl)methyl moiety.
  • Molecular Formula : C₁₇H₁₄N₂O₄.
  • Applications : Used as a screening compound in drug discovery, suggesting shared chromene-related bioactivity .

b. Compound 11 ()

  • Structure: Thieno[3,4-d]pyrimidin-4(3H)-one fused to a chromene core via a thiazolidinone linker.
  • Key Features : Contains a hydroxy group at position 6, contrasting with the methoxy group in the target compound.
  • Implications : The hydroxy group may reduce lipophilicity, affecting membrane permeability compared to the methoxy-substituted target compound .

Non-Chromene Analogs

a. Compound 1l ()

  • Structure : Tetrahydroimidazo[1,4-a]pyridine core with diethyl ester and nitrophenyl groups.
  • Molecular Formula : C₂₆H₂₃N₃O₆.
  • Key Differences : Lacks the chromene scaffold but shares a fused bicyclic system (imidazopyridine), suggesting divergent bioactivity .

b. 1-Methyl-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide ()

  • Structure : Replaces the chromene core with a dihydropyridine ring.
  • Molecular Formula : C₂₁H₂₃N₅O₂.
  • Implications : The dihydropyridine ring may alter electronic properties and metabolic stability compared to the chromene-based target compound .

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituent(s) Molecular Weight (g/mol) Potential Applications
Target Compound Chromene Ethyl-tetrahydroindazol-pyridinyl ~450 (estimated) Kinase inhibition, anticancer
ChemDiv 6049-2489 Chromene (Pyridin-2-yl)methyl 310.3 Drug screening
Compound 11 Chromene-thienopyrim Hydroxy, thiazolidinone 320.3 Antimicrobial
Compound 1l Imidazopyridine Diethyl ester, nitrophenyl 473.5 Synthetic intermediate
Compound Dihydropyridine Ethyl-tetrahydroindazol-pyridinyl 377.4 Undisclosed (structural analog)

Structure-Activity Relationship (SAR) Insights

  • Methoxy vs.
  • Tetrahydroindazol Moiety : The bicyclic indazol group in the target compound may confer higher binding affinity to kinase targets than simpler substituents (e.g., ChemDiv 6049-2489) due to increased rigidity and surface interactions .
  • Chromene vs. Pyridine Cores : The chromene scaffold’s planar structure (target compound) may favor intercalation or π-π stacking with biological targets, whereas dihydropyridine analogs () might exhibit different electronic profiles .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

The synthesis involves multi-step reactions starting with the chromene core, followed by functionalization of the pyridinyl-indazolyl-ethyl moiety. Key steps include:

  • Core formation : Condensation of methoxy-substituted chromene precursors under reflux with anhydrous solvents (e.g., acetonitrile or DMF) .
  • Coupling reactions : Amide bond formation between the chromene-carboxylic acid and the indazole-ethylamine group using coupling agents like EDCI/HOBt .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) to isolate the final product. Monitor purity via TLC (Rf ~0.3 in 9:1 DCM/MeOH) . Standardize conditions by maintaining inert atmospheres (N₂/Ar), controlled temperatures (60–80°C), and stoichiometric ratios (1:1.2 for coupling steps) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridinyl protons at δ 8.2–8.6 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₃N₃O₄: 430.1861) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. How should researchers design stability studies under varying storage conditions?

  • Temperature : Store at –20°C (lyophilized) to prevent degradation; monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Solvent stability : Test solubility in DMSO (50 mM stock) and aqueous buffers (PBS pH 7.4) using UV-Vis spectroscopy (λmax ~320 nm) .
  • Light sensitivity : Expose to UV (254 nm) for 24 hours; analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize biological activity?

  • Modify substituents : Replace the methoxy group with halogens (e.g., Cl, F) to assess impact on target binding .
  • Scaffold variations : Compare chromene cores with quinoline or coumarin analogs .
  • Assay design : Use enzyme inhibition assays (e.g., kinase targets) and cell-based viability tests (IC₅₀ determination in cancer lines) .
  • Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity .

Q. What computational strategies are effective for predicting interaction mechanisms with biological targets?

  • Docking simulations : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 3D structures of CDK2 or EGFR) .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (GROMACS, 100 ns trajectories) to assess stability of hydrogen bonds with pyridinyl N-atoms .
  • QSAR modeling : Generate 2D/3D descriptors (e.g., LogP, polar surface area) to predict ADMET properties .

Q. How can contradictory data in biological activity across studies be resolved?

  • Control variables : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) .
  • Orthogonal validation : Confirm anti-proliferative activity via both MTT and apoptosis assays (Annexin V/PI staining) .
  • Meta-analysis : Compare results with structurally related compounds (e.g., chromene-carboxamides vs. indazole derivatives) to identify scaffold-specific trends .

Q. What methodologies are recommended for studying metabolite formation and toxicity?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH; identify Phase I metabolites (oxidation, demethylation) via UPLC-QTOF .
  • Reactive intermediate screening : Trapping assays (GSH adducts) to detect electrophilic metabolites .
  • In vivo toxicity : Acute toxicity in rodents (OECD 423 guidelines) with histopathology of liver/kidney .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.